REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH:9](O)[CH3:10].[NH3:12].C(O)C.[BH4-].[Na+]>CC(C)[O-].[Ti+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[Br:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH:9]([NH2:12])[CH3:10] |f:3.4,5.6.7.8.9|
|
Name
|
|
Quantity
|
2.33 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC(=C1)Cl)C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
catalyst
|
Smiles
|
CC([O-])C.[Ti+4].CC([O-])C.CC([O-])C.CC([O-])C
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Type
|
CUSTOM
|
Details
|
Stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Quench
|
Type
|
CUSTOM
|
Details
|
the reaction with ammonia hydroxide (2 N, 25 mL)
|
Type
|
CUSTOM
|
Details
|
Remove the insolubles
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
EXTRACTION
|
Details
|
Extract the aqueous layer with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
extract with an HCl solution (1 N, 30 mL)
|
Type
|
WASH
|
Details
|
Wash the aqueous layer with ethyl acetate
|
Type
|
ADDITION
|
Details
|
treat with a NaOH (2 N) solution to pH 10-12
|
Type
|
EXTRACTION
|
Details
|
Extract the aqueous layer with ethyl acetate (50 mL×3)
|
Type
|
WASH
|
Details
|
Combine the organic layers and wash with aqueous saturated sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
Remove the organic solvent
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC(=C1)Cl)C(C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |